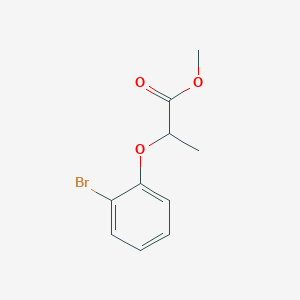

methyl 2-(2-bromophenoxy)propanoate

Description

The exact mass of the compound methyl 2-(2-bromophenoxy)propanoate is 257.98916 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 2-(2-bromophenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-bromophenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-bromophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJAPLPNFBRIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Structural Profiling and Synthesis of Methyl 2-(2-Bromophenoxy)propanoate

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a highly versatile α-aryloxy ester that serves as a critical building block in modern organic synthesis and drug discovery. The molecule features an ortho-brominated aromatic ring ether-linked to a propionic acid methyl ester backbone. This unique structural architecture provides two distinct functional handles: the chiral α-carbon, which is essential for stereospecific receptor binding, and the aryl bromide, which serves as a prime candidate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Derivatives of aryloxypropionic acids are privileged scaffolds in both agrochemistry and pharmaceuticals, functioning as active components in herbicides and acting as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1]. This whitepaper details the physicochemical properties, mechanistic synthesis, and analytical validation of this vital intermediate.

Structural & Physicochemical Profiling

Understanding the quantitative and structural parameters of methyl 2-(2-bromophenoxy)propanoate is the first step in designing scalable synthetic workflows. The presence of the halogen at the ortho position induces significant steric hindrance and electron withdrawal, which directly influences the pKa of the precursor phenol and the rotational dynamics of the resulting ether bond.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value / Description | Causality & Synthetic Relevance |

| IUPAC Name | Methyl 2-(2-bromophenoxy)propanoate | Standardized nomenclature for regulatory filing. |

| Molecular Formula | C₁₀H₁₁BrO₃ | Dictates the isotopic mass distribution in MS analysis. |

| Molecular Weight | 259.10 g/mol | Essential for precise stoichiometric calculations. |

| Stereocenter | C2 of the propanoate chain | Enantiomeric purity is critical; single-enantiomer derivatives exhibit vastly different biological efficacies[2]. |

| Reactive Sites | Aryl-Br, Ester Carbonyl, α-CH | Allows orthogonal functionalization (cross-coupling vs. saponification). |

Mechanistic Synthesis & Workflow

The most robust method for assembling α-aryloxy esters is the Williamson ether synthesis, utilizing 2-bromophenol and methyl 2-bromopropionate. As a Senior Application Scientist, I emphasize that a successful protocol is not merely a recipe, but a carefully balanced thermodynamic and kinetic system.

Causality Behind Experimental Choices

-

Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH or NaOH) to selectively deprotonate the phenol without causing premature saponification of the methyl ester. The ortho-bromine atom lowers the pKa of the phenol, making a mild carbonate base perfectly sufficient.

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 displacement of the bromide on the propionate chain.

Step-by-Step Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system; visual and thermal cues at each step confirm reaction progress.

-

Preparation of the Nucleophile: Charge a dry, nitrogen-purged round-bottom flask with 2-bromophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) in one portion. Validation: The solution will transition from colorless to a pale yellow suspension, indicating the formation of the phenoxide anion. Stir at ambient temperature for 30 minutes.

-

Electrophilic Addition: Add methyl 2-bromopropionate (1.1 equiv) dropwise via a syringe. Causality: Dropwise addition prevents localized thermal spikes and minimizes the formation of dialkylated byproducts.

-

Thermal Activation: Heat the reaction mixture to 65 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Validation: The disappearance of the lower-Rf phenolic spot and the emergence of a higher-Rf ester spot confirms the Sₙ2 conversion.

-

Quench and Extraction: Once complete (typically 4-6 hours), cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ester.

Fig 1: Williamson ether synthesis workflow for methyl 2-(2-bromophenoxy)propanoate.

Downstream Applications & Pharmacological Pathways

Methyl 2-(2-bromophenoxy)propanoate is rarely the final drug substance; rather, it is a sophisticated prodrug or intermediate. Through the stereo-displacement of chiral propionic acid derivatives, researchers can synthesize highly potent [3].

In pharmaceutical development, aryloxypropionic acid derivatives are widely recognized for their role in treating metabolic syndrome, dyslipidemia, and Type 2 diabetes. These compounds act as dual agonists for PPAR-α and PPAR-γ[1]. The methyl ester acts as a lipophilic prodrug that enhances cellular permeability. Once inside the target tissue, endogenous esterases cleave the methyl group, releasing the active aryloxypropionic acid, which then binds to the nuclear receptor.

Fig 2: Pharmacological activation of the PPAR signaling pathway by aryloxypropionic acids.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized compound, a multi-modal analytical validation system is required. Relying on a single technique can lead to false positives (e.g., confusing an unreacted mixture with the product). The following table outlines the self-validating analytical checks required for batch release.

Table 2: Analytical Validation Metrics

| Analytical Technique | Target Signal / Metric | Diagnostic Value & Causality |

| ¹H NMR (400 MHz, CDCl₃) | Quartet at ~4.8 ppm (1H) | Confirms the presence of the chiral α-CH proton adjacent to the ether oxygen and methyl group. |

| ¹H NMR (400 MHz, CDCl₃) | Singlet at ~3.7 ppm (3H) | Validates that the methyl ester remains intact and was not hydrolyzed by the base. |

| ESI-MS (Positive Mode) | m/z 259 and 261 (1:1 ratio) | The classic 1:1 isotopic signature confirms the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| Chiral HPLC | Enantiomeric Excess (ee %) | If synthesized from chiral (S)-(-)-methyl 2-chloropropionate[4], chiral chromatography validates that stereochemical inversion (Sₙ2) occurred without racemization. |

References

- Title: Preparation method of methyl (S)

- Source: Google Patents (US20160102042A1)

Sources

- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 2. CN102381969A - Preparation method of methyl (S)-2-chloropropionate - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

An In-depth Technical Guide to the Molecular Weight Determination of Methyl 2-(2-bromophenoxy)propanoate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the molecular weight of methyl 2-(2-bromophenoxy)propanoate. The methodologies detailed herein are grounded in established analytical principles to ensure accuracy and reproducibility, which are critical in research and development settings.

Introduction

Methyl 2-(2-bromophenoxy)propanoate is a substituted phenoxyalkanoic acid ester. The accurate determination of its molecular weight is a fundamental requirement for its characterization, influencing everything from reaction stoichiometry in synthetic pathways to the interpretation of its pharmacokinetic and pharmacodynamic properties in drug discovery. This document will primarily focus on the gold-standard technique of mass spectrometry for this purpose, while also acknowledging other classical methods.

Physicochemical Properties of Methyl 2-(2-bromophenoxy)propanoate

A prerequisite to any analytical procedure is a thorough understanding of the compound's basic properties. The molecular structure of methyl 2-(2-bromophenoxy)propanoate dictates its chemical formula, which is the foundation for its molecular weight.

Structure:

Based on this structure, the molecular formula is determined to be C₁₀H₁₁BrO₃.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | Deduced from structure |

| Calculated Monoisotopic Mass | 257.98917 Da | Calculated |

| Calculated Average Mass | 259.09 g/mol | Calculated |

| CAS Number | Not explicitly found for the 2-bromo isomer. The 4-bromo isomer has CAS 23849-12-9.[1] | N/A |

Principle of Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For the determination of molecular weight, a "soft" ionization technique is often preferred to minimize fragmentation and ensure the generation of an abundant molecular ion peak.

The Isotopic Signature of Bromine

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments: one for the ion with ⁷⁹Br and another, two mass units higher (M+2)⁺, for the ion with ⁸¹Br. The relative intensity of these two peaks will be approximately 1:1.[3][4] This characteristic pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

Experimental Workflow for Molecular Weight Determination

The following section details a robust, self-validating protocol for determining the molecular weight of methyl 2-(2-bromophenoxy)propanoate using electrospray ionization mass spectrometry (ESI-MS), a common soft ionization technique suitable for this type of molecule.

Diagram of the Experimental Workflow

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Step-by-Step Experimental Protocol

1. Sample Preparation:

-

Rationale: Proper sample preparation is crucial for obtaining a high-quality mass spectrum. The sample must be fully dissolved and diluted to an appropriate concentration to avoid saturating the detector and to promote efficient ionization.

-

Protocol:

-

Accurately weigh approximately 1 mg of methyl 2-(2-bromophenoxy)propanoate.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.

-

From this stock solution, prepare a working solution with a concentration of approximately 1-10 µg/mL in the same solvent.

-

2. Mass Spectrometer Setup and Calibration:

-

Rationale: The mass spectrometer must be properly calibrated to ensure accurate mass measurement. Electrospray ionization is chosen as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

Protocol:

-

Set up the mass spectrometer for electrospray ionization in the positive ion mode.

-

Calibrate the instrument using a standard calibration solution appropriate for the desired mass range.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and robust signal for a tuning compound.

-

3. Sample Analysis:

-

Rationale: The sample is introduced into the mass spectrometer to be ionized and its mass-to-charge ratio measured.

-

Protocol:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).

-

Average the spectra over a stable infusion period to improve the signal-to-noise ratio.

-

4. Data Analysis and Interpretation:

-

Rationale: The acquired mass spectrum is analyzed to identify the molecular ion and confirm its isotopic pattern.

-

Protocol:

-

Examine the spectrum for the protonated molecule, [M+H]⁺. For methyl 2-(2-bromophenoxy)propanoate (C₁₀H₁₁BrO₃), the expected monoisotopic masses for the [M+H]⁺ ion are:

-

For ⁷⁹Br: C₁₀H₁₂⁷⁹BrO₃⁺ = 258.99698 Da

-

For ⁸¹Br: C₁₀H₁₂⁸¹BrO₃⁺ = 260.99493 Da

-

-

Look for two peaks separated by approximately 2 m/z units with a roughly 1:1 intensity ratio in the region of the expected molecular ion.

-

Also, consider the possibility of other adducts, such as the sodium adduct [M+Na]⁺, which would appear at m/z values 22.98977 Da higher than the corresponding [M]⁺ peaks.

-

For ⁷⁹Br: C₁₀H₁₁⁷⁹BrO₃Na⁺ = 280.97892 Da

-

For ⁸¹Br: C₁₀H₁₁⁸¹BrO₃Na⁺ = 282.97687 Da

-

-

The presence of this characteristic isotopic doublet provides strong evidence for the molecular formula and, by extension, the molecular weight.

-

Confirmatory and Alternative Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule. While not a direct measure of molecular weight, a confirmed structure validates the molecular formula from which the molecular weight is calculated.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, O, Br) in the compound. The experimental percentages can be compared with the theoretical values calculated from the proposed molecular formula.

Conclusion

The accurate determination of the molecular weight of methyl 2-(2-bromophenoxy)propanoate is a critical step in its scientific investigation. High-resolution mass spectrometry, particularly with a soft ionization technique like ESI, provides an unambiguous and precise measurement. The characteristic 1:1 isotopic pattern of bromine serves as an invaluable internal validation of the result. By following the detailed workflow and protocols outlined in this guide, researchers can confidently establish the molecular weight of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2002, July 2). Determination of Esters of Fatty Acids with Low Molecular Weight Alcohols in Olive Oils. Journal of Agricultural and Food Chemistry. [Link]

-

PubMed. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

-

University of Rochester. (n.d.). Determination of Molecular Weight. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

-

PMC. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-bromo-4-methylphenoxy)propanoic acid (C10H11BrO3). Retrieved from [Link]

Sources

- 1. Methyl 2-(4-bromophenoxy)propanoate AldrichCPR 23849-12-9 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

The Molecular Architecture and Synthetic Utility of Methyl 2-(2-Bromophenoxy)propanoate: A Comprehensive Guide for Drug Discovery

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the rational design of molecular scaffolds relies heavily on versatile, bifunctional intermediates. Methyl 2-(2-bromophenoxy)propanoate is a prime example of such a scaffold. Featuring an ortho-halogenated phenoxy core coupled with an esterified chiral propanoate side chain, this molecule serves as a critical linchpin for synthesizing aryloxyphenoxypropionate (APP) derivatives and complex biaryl pharmaceutical agents.

This technical whitepaper provides a rigorous, causality-driven guide to the cheminformatic profiling, mechanistic synthesis, and downstream derivatization of methyl 2-(2-bromophenoxy)propanoate. By understanding the thermodynamic and kinetic parameters governing its reactivity, researchers can leverage this building block to accelerate hit-to-lead optimization.

Structural Characterization & Cheminformatics

Accurate structural representation is the foundation of computational drug discovery and synthetic planning. The presence of the ortho-bromine atom introduces significant steric hindrance and distinct stereoelectronic effects, which dictate the molecule's behavior in transition-metal-catalyzed cross-couplings. The methyl ester acts as a robust protecting group during basic alkylation, preventing premature carboxylate interference, while remaining easily cleavable under mild aqueous conditions to yield the active free acid, analogous to the commercially documented1 [1].

Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | Methyl 2-(2-bromophenoxy)propanoate |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Exact Mass | 257.9892 Da |

| SMILES String | COC(=O)C(C)Oc1ccccc1Br |

| Standard InChI | InChI=1S/C10H11BrO3/c1-7(10(12)14-2)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Note: While databases index molecules using a 27-character hashed InChIKey, the explicit SMILES and standard InChI strings provided above offer the complete topological mapping required for de novo synthetic routing and in silico docking simulations.

Mechanistic Synthesis: The Williamson Ether Protocol

The construction of the phenoxy linkage is optimally achieved via a modified Williamson Ether Synthesis. As documented in standard application notes for 2 [3], the Sₙ2 displacement of a secondary alkyl halide requires precise control over base strength and solvent polarity to suppress competing E2 elimination (which would yield methyl acrylate) and ester hydrolysis.

Step-by-Step Experimental Methodology

1. Reagent Preparation & Deprotonation:

-

Action: Charge a flame-dried, nitrogen-flushed 250 mL round-bottom flask with 2-bromophenol (10.0 mmol, 1.0 eq) and 50 mL of anhydrous N,N-Dimethylformamide (DMF). Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 eq).

-

Causality: K₂CO₃ is specifically selected over stronger bases like NaH. The ortho-bromo substituent lowers the pKa of the phenol (~8.5), making K₂CO₃ sufficiently basic to generate the phenoxide anion quantitatively. Avoiding NaH prevents the risk of premature methyl ester cleavage. DMF is chosen because it poorly solvates the phenoxide anion, drastically increasing its nucleophilicity for the subsequent Sₙ2 attack.

2. Electrophile Addition:

-

Action: Stir the suspension at ambient temperature for 30 minutes. Subsequently, add methyl 2-bromopropanoate (11.0 mmol, 1.1 eq) dropwise over 15 minutes via a syringe pump.

-

Causality: Dropwise addition controls the local concentration of the electrophile, mitigating runaway exotherms and minimizing the formation of dialkylated byproducts.

3. Thermal Activation:

-

Action: Elevate the reaction temperature to 75°C and maintain for 6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

-

Causality: Sₙ2 reactions on secondary carbons face significant steric hindrance. Thermal energy is required to overcome this activation barrier; however, exceeding 80°C exponentially increases the rate of E2 elimination. 75°C provides the optimal kinetic sweet spot.

4. Self-Validating Workup & Purification:

-

Action: Cool to room temperature and quench with 100 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 1M NaOH (2 × 30 mL), followed by brine.

-

Causality: The 1M NaOH wash is a critical self-validating step. Unreacted 2-bromophenol co-elutes with the product during silica gel chromatography due to nearly identical R_f values. The NaOH converts the unreacted phenol into a water-soluble sodium phenoxide, ensuring the organic layer retains only the highly pure ester. Dry over Na₂SO₄, concentrate in vacuo, and isolate the product.

Downstream Applications in Drug Development

The true value of methyl 2-(2-bromophenoxy)propanoate lies in its orthogonal reactivity. The molecule possesses two distinct functional handles: the ortho-bromide for C-C bond formation and the methyl ester for late-stage deprotection or amidation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The ortho-bromo position is highly susceptible to oxidative addition by Palladium(0) species, enabling the synthesis of complex biaryl systems. As demonstrated in recent studies on3 [4], the steric bulk of the ortho-substituent necessitates specific catalyst design.

Protocol Highlights: React the intermediate with an arylboronic acid (1.2 eq) using Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (2.0 eq) in a degassed 1,4-dioxane/H₂O mixture at 90°C.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is otherwise rate-limiting when coupling sterically hindered ortho-substituted arenes.

Ester Hydrolysis to the Active Pharmacophore

Following cross-coupling, the methyl ester is typically hydrolyzed to yield the active free acid, mirroring the biological utility of4[2]. This is achieved using LiOH in THF/H₂O (3:1) at room temperature, ensuring no epimerization occurs at the chiral alpha-carbon.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from raw starting materials to advanced pharmaceutical scaffolds, highlighting the bifunctional utility of the core intermediate.

Workflow of synthesis and downstream derivatization of methyl 2-(2-bromophenoxy)propanoate.

Analytical Validation (QA/QC)

To ensure the integrity of the synthesized methyl 2-(2-bromophenoxy)propanoate, rigorous analytical validation is mandatory:

-

¹H NMR (400 MHz, CDCl₃): The chiral center at the propanoate alpha-carbon provides a distinct signature. The alpha-methyl group will appear as a doublet (approx. 1.6 ppm, J = 6.8 Hz), while the alpha-proton will manifest as a well-defined quartet (approx. 4.8 ppm, J = 6.8 Hz). The ester methoxy group appears as a sharp singlet near 3.7 ppm.

-

Chiral HPLC: Because biological targets (such as ACCase enzymes in agrochemistry) are highly stereoselective, determining the enantiomeric excess (ee) of the (R) vs (S) isomers using a chiral stationary phase (e.g., Chiralcel OD-H) is a critical quality control metric before proceeding to downstream coupling.

References

- CAS 7414-41-7: 2-(2-bromophenoxy)

- CAS 7414-41-7 (2-(2-Bromophenoxy)propanoic acid)

- Application Notes and Protocols for the Synthesis of Ethyl 3-(2-cyanophenoxy)

- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)

Sources

Comprehensive Technical Guide on the Physical Properties of ortho-Bromophenoxy Propanoate Esters

Executive Summary

In the development of advanced agrochemicals (specifically aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates, the precise manipulation of steric and electronic environments is paramount. Ortho-bromophenoxy propanoate esters represent a highly specialized class of compounds where the introduction of a bulky, electronegative bromine atom at the 2-position of the phenoxy ring fundamentally alters the molecule's physical properties.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the physical properties of ortho-bromophenoxy propanoate esters, explore how these properties dictate their behavior in biological and chemical systems, and provide field-proven, self-validating protocols for their synthesis and characterization.

Physicochemical Profiling: The Ortho-Bromo Advantage

The physical properties of ortho-bromophenoxy propanoate esters—such as ethyl 2-(2-bromophenoxy)propanoate—are dictated by the interplay between the lipophilic ester tail and the halogenated aromatic ring. The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing significant steric shielding to the adjacent ether linkage.

This steric bulk restricts bond rotation, leading to distinct solid-state packing behaviors and altered hydration states during crystallization[1]. Furthermore, the halogen significantly elevates the partition coefficient (Log P), a critical metric for membrane permeability in both plant cuticles (for herbicides) and cellular membranes (for pharmaceuticals)[2].

Quantitative Data Summary

The following table summarizes the core physical properties of the benchmark compound, Ethyl 2-(2-bromophenoxy)propanoate, synthesizing data from standardized chemical databases[3].

| Property | Value | Scientific Implication |

| Chemical Name | Ethyl 2-(2-bromophenoxy)propanoate | Benchmark ester for synthesis workflows. |

| CAS Registry Number | 832737-55-0 | Standard identifier for regulatory tracking. |

| Molecular Formula | C₁₁H₁₃BrO₃ | Indicates a high halogen-to-carbon ratio. |

| Molecular Weight | 273.12 g/mol | Optimal for small-molecule diffusion. |

| Partition Coefficient (Log P) | 2.78 | Ideal lipophilicity for passive membrane transport. |

| Polar Surface Area (PSA) | 35.53 Ų | Low PSA ensures excellent cellular penetration. |

| Physical State (Ambient) | Viscous liquid to low-melting solid | Dictated by disrupted crystal packing from the o-bromo group. |

Mechanistic Impact of the Ortho-Bromo Substituent

To understand why we select ortho-brominated derivatives over their unsubstituted counterparts, we must map the property-function relationship. The diagram below illustrates how the fundamental chemical modifications cascade into macroscopic physical properties and downstream applications.

Physicochemical impact of ortho-bromo substitution on propanoate ester pharmacokinetics.

Advanced Methodologies for Synthesis and Characterization

In my experience, the true test of a laboratory protocol is its ability to self-validate. A robust methodology must contain internal checkpoints that confirm success without relying solely on end-point analysis. Below are two critical protocols for working with ortho-bromophenoxy propanoate esters.

Protocol 1: Catalytic Enantioselective Esterification (Kinetic Resolution)

Because the biological activity of aryloxyphenoxypropionates is highly enantiospecific (typically favoring the R-enantiomer in herbicides), resolving the racemic acid into a pure ester is a critical workflow[4].

Causality of Reagents: We utilize pivalic anhydride (Piv₂O) because it forms a highly sterically hindered mixed anhydride with the propanoic acid, preventing unwanted auto-racemization. (+)-Benzotetramisole ((+)-BTM) is deployed as the chiral acyl-transfer catalyst; its rigid structural conformation creates a highly specific chiral pocket that selectively transfers the acyl group to an achiral alcohol (like bis(α-naphthyl)methanol)[4].

Step-by-Step Methodology:

-

Activation: Dissolve 10.0 mmol of racemic 2-(2-bromophenoxy)propanoic acid in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add 12.0 mmol of N,N-diisopropylethylamine (DIPEA) and 11.0 mmol of Piv₂O. Stir for 30 minutes at 0°C.

-

Catalysis: Introduce 0.5 mmol (5 mol%) of (+)-BTM catalyst and 5.0 mmol of bis(α-naphthyl)methanol.

-

Reaction & Inline Validation: Allow the reaction to proceed at room temperature for 24 hours. Self-Validating Step: Extract 50 µL aliquots every 6 hours and analyze via chiral HPLC. The reaction is complete when the unreacted acid reaches >99% enantiomeric excess (ee), validating the kinetic resolution's efficacy in real-time.

-

Quenching & Separation: Quench with saturated aqueous NaHCO₃. The unreacted highly pure (R)-acid remains in the aqueous layer, while the synthesized (S)-ester partitions into the organic layer.

-

Isolation: Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate to recover the pure enantiomeric acid.

Workflow for the kinetic resolution and enantioselective esterification of o-bromophenoxy propanoates.

Protocol 2: Diastereomeric Salt Resolution and Crystallographic Profiling

Understanding the solid-state physical properties requires rigorous crystallographic analysis. The hydration state of these compounds dramatically affects their melting point and bulk density[1].

Causality of Reagents: Strychnine is utilized as the resolving agent. Its complex, rigid alkaloid framework forms strong, predictable hydrogen-bonding networks with the carboxylate group of the propanoate, yielding diastereomeric salts with vastly different solubility profiles[1].

Step-by-Step Methodology:

-

Salt Formation: Dissolve equimolar amounts of racemic 2-(2-bromophenoxy)propanoic acid and strychnine in a 1:1 mixture of hot water and methanol.

-

Controlled Crystallization: Allow the solution to cool to room temperature at a controlled rate of 1°C/hour. Slow evaporation promotes the formation of defect-free single crystals.

-

Harvesting: Filter the resulting crystals. Self-Validating Step: Perform a mass balance calculation. The yield of the first crop should theoretically not exceed 50%. A yield of ~45% strongly indicates successful diastereomeric separation without co-crystallization of the undesired isomer.

-

Diffraction Analysis: Subject the crystal to Single-Crystal X-Ray Diffraction (XRD). Look specifically for the C–O···H–⁺N interactions.

-

Hydration Profiling: Analyze the difference density map to locate water molecules. As noted in literature, these salts often form 1.4-hydrates or dihydrates, which directly correlates to the batch's empirical melting point and stability[1].

Conclusion

The physical properties of ortho-bromophenoxy propanoate esters are not mere trivia; they are the functional drivers of the molecule's utility in synthetic chemistry and agrochemical formulation. By understanding the causality behind their high Log P, steric shielding, and crystallization behaviors, application scientists can rationally design highly efficient, self-validating workflows for their synthesis and chiral resolution.

References

-

Molaid: (S)-2-(2-bromophenoxy)propanoic acid | 37819-42-4 URL:[Link]

-

Eastern Illinois University (The Keep): Strychninium (S)-2-(2-bromophenoxy)propanoate 1.4-hydrate URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Application Profile of Methyl 2-(2-bromophenoxy)propanoate

The following technical guide is structured as a comprehensive Laboratory Safety & Application Whitepaper . It synthesizes derived toxicological data (read-across methodology) with practical synthesis and handling protocols, designed specifically for research professionals.

Chemical Identification & Physicochemical Profile

Compound Name: Methyl 2-(2-bromophenoxy)propanoate Synonyms: Propanoic acid, 2-(2-bromophenoxy)-, methyl ester; o-Bromophenoxy-propionic acid methyl ester. CAS Number: Not widely indexed (Research Intermediate). (Closest analog: Methyl 2-(4-bromophenoxy)propanoate, CAS 23849-12-9).

Molecular Specifications

| Property | Value | Note |

| Molecular Formula | Halogenated Aromatic Ester | |

| Molecular Weight | 259.10 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Predicted based on ortho-substitution disrupting crystal packing.[1] |

| Boiling Point | ~280–290°C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water (Hydrophobic). |

| Lipophilicity (LogP) | ~2.8–3.2 (Estimated) | Moderate membrane permeability. |

Hazard Identification (GHS Classification)

Note: In the absence of specific in vivo toxicology data, this classification is derived via Structure-Activity Relationship (SAR) analysis using the "Read-Across" principle from 2-bromophenol and methyl 2-phenoxypropanoate.

GHS Label Elements

Signal Word: WARNING [2]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[2] | H335 |

| Aquatic Toxicity (Acute) | Category 2 | Toxic to aquatic life. | H401 |

Precautionary Statements (Selected)

-

P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (chemical splash goggles).

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4]

Synthesis & Application Protocol (The "Researcher" Context)

This compound is a valuable intermediate for introducing a 2-bromophenoxy pharmacophore . The ortho-bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize tricyclic heterocycles or herbicide analogs.

Validated Synthesis Workflow (Williamson Ether Synthesis)

Reaction: 2-Bromophenol + Methyl 2-bromopropanoate

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar and purge with Argon.

-

Reagents:

-

Add 2-Bromophenol (1.0 equiv) dissolved in anhydrous Acetonitrile (0.2 M).

-

Add Potassium Carbonate (

, 2.0 equiv) as a base. -

Critical Step: Add Methyl 2-bromopropanoate (1.1 equiv) dropwise at 0°C to prevent exotherms.

-

-

Reaction: Reflux at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Filter off inorganic salts. Concentrate filtrate.[5] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.

-

Purification: Flash column chromatography (

, 0-10% EtOAc in Hexanes).

Workflow Visualization

Figure 1: Logical flow for the synthesis and purification of the target ester, ensuring removal of unreacted phenolic starting material.

Safe Handling & Engineering Controls

Engineering Controls

-

Ventilation: Handle strictly within a certified chemical fume hood (Face velocity > 0.5 m/s).

-

Inert Atmosphere: While not strictly air-sensitive, the ortho-bromo group can be light-sensitive over time. Store under Nitrogen/Argon.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double gloving recommended) | Protects against halogenated aromatic permeation. |

| Eye Protection | Chemical Splash Goggles | Prevents lachrymatory irritation from ester vapors. |

| Respiratory | N95 (if solid) or Half-mask (OV cartridges) | Required if fume hood is unavailable (not recommended). |

Emergency Response Protocols

Spill Management Logic

In the event of a spill, researchers must follow a decision logic based on the volume and state of the material.

Figure 2: Decision tree for managing spills of halogenated esters, prioritizing containment and personnel safety.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The bromine substituent increases the density of vapors, which may accumulate in low areas.

-

Skin Contact: Do not use ethanol (enhances absorption). Wash with polyethylene glycol 400 (if available) or copious soap and water.

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist, as bromo-esters can cause corneal clouding.

Stability & Reactivity

-

Stability: Stable under standard temperature and pressure (STP).

-

Conditions to Avoid: Direct sunlight (UV can cleave the C-Br bond), moisture (hydrolysis of the ester to the acid).

-

Incompatible Materials: Strong oxidizing agents, strong bases (causes hydrolysis).

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl 2-(4-bromophenoxy)propanoate (Isomer Read-Across). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Williamson Ether Synthesis protocols).

Sources

- 1. prepchem.com [prepchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-METHYL-2-PHENOXY-PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Mechanistic Divergence in Aryloxypropanoate Scaffolds: A Comparative Analysis of Methyl 2-(2-Bromophenoxy)propanoate and its 4-Bromo Isomer

Executive Summary

Aryloxypropanoates represent a privileged class of chemical scaffolds with profound implications in both medicinal chemistry and agrochemical development. Within this class, the regiochemical positioning of halogen substituents fundamentally alters the molecule's electronic distribution, steric profile, and three-dimensional topology. This technical guide provides an in-depth comparative analysis of methyl 2-(2-bromophenoxy)propanoate (ortho-bromo isomer) and methyl 2-(4-bromophenoxy)propanoate (para-bromo isomer). By examining their divergent behavior in transition-metal catalysis and biological target affinity, this whitepaper equips researchers with the mechanistic insights necessary for rational drug design and advanced synthetic route scouting.

Chemical Topology and Microenvironments

While methyl 2-(2-bromophenoxy)propanoate and methyl 2-(4-bromophenoxy)propanoate share identical molecular weights and functional groups, the spatial relationship between the bulky bromine atom and the

-

The Para-Effect (Methyl 2-(4-bromophenoxy)propanoate): In the 4-bromo isomer, the bromine atom is situated opposite the ether linkage. This linear topology minimizes steric crowding around the C-Br bond. The ether oxygen exerts an electron-withdrawing inductive effect (-I) but donates electron density via resonance (+R) into the aromatic ring. Because the bromine is at the para position, the C-Br bond is highly accessible to incoming nucleophiles or transition metal catalysts.

-

The Ortho-Effect (Methyl 2-(2-bromophenoxy)propanoate): In the 2-bromo isomer, the bromine atom is flanked immediately by the sterically demanding -O-CH(CH₃)COOCH₃ group. To minimize severe steric clash (A-strain), the dihedral angle between the phenoxy plane and the propanoate group is forced out of coplanarity. This not only disrupts optimal orbital overlap for resonance but also creates a physical barricade around the C-Br bond, drastically altering its reactivity profile.

Quantitative Data Summary

Table 1: Comparative Physicochemical and Reactivity Profile

| Parameter | Methyl 2-(4-bromophenoxy)propanoate | Methyl 2-(2-bromophenoxy)propanoate |

| Regiochemistry | Para (1,4-substitution) | Ortho (1,2-substitution) |

| Steric Hindrance (C-Br) | Low (Linear topology) | High (Adjacent bulky ether) |

| Oxidative Addition Rate | Fast ( | Slow ( |

| Optimal Pd Ligands | PPh | XPhos, SPhos |

| PPAR LBD Affinity | High (Agonist active conformation) | Negligible (Steric clash) |

| ACCase Inhibition | Active (Herbicide precursor) | Inactive |

Reactivity Profiles in Transition-Metal Catalysis

The structural divergence between the two isomers is most pronounced during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The rate-determining step for these transformations is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond.

For the 4-bromo isomer , the unhindered nature of the para position allows for facile oxidative addition using standard, inexpensive ligands such as triphenylphosphine (PPh

Conversely, the 2-bromo isomer presents a significant activation barrier. The bulky propanoate group physically blocks the approach of the Pd(0)L

Caption: Catalytic cycle highlighting the steric bottleneck at oxidative addition for the ortho isomer.

Biological Target Affinity & Medicinal Chemistry

The regiochemistry of the aryloxypropanoate scaffold is a critical determinant of biological activity, dictating its fit within enzymatic or receptor binding pockets.

Peroxisome Proliferator-Activated Receptors (PPARs)

The phenoxypropanoate/isobutyrate pharmacophore is the defining structural motif of the "fibrate" class of drugs (e.g., fenofibrate, clofibrate), which act as agonists for PPAR

-

The Para Advantage: The para-substituted scaffold perfectly mimics the linear hydrocarbon tail of endogenous fatty acids, allowing the molecule to anchor its carboxylic acid headgroup while extending deep into the hydrophobic cavity.

-

The Ortho Disadvantage: Ortho-substitution introduces a severe "kink" in the molecular geometry. This bent conformation causes catastrophic steric clashes with the amino acid residues lining the LBD, effectively abolishing agonist activity.

Agrochemical Applications (ACCase Inhibitors)

In the agricultural sector, para-aryloxypropanoates are vital precursors to Acetyl-CoA Carboxylase (ACCase) inhibitors, such as the herbicide fenoxaprop-ethyl[3]. The linear para-linkage is strictly required to mimic the spatial arrangement of acetyl-CoA within the enzyme's active site, a mechanism that fails entirely with ortho-substituted analogs.

Caption: Logic flow of PPAR ligand-binding domain interactions based on regiochemical substitution.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Synthesis of Aryloxypropanoates via Williamson Ether Synthesis

This protocol is applicable to both the 2-bromo and 4-bromo isomers[4].

Mechanistic Rationale: The use of anhydrous Potassium Carbonate (K

Step-by-Step Methodology:

-

Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask, add the respective bromophenol (1.0 equiv, 50 mmol) and anhydrous K

CO -

Solvation: Suspend the mixture in 100 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide salt (the solution will typically darken).

-

Alkylation: Place the flask in an ice bath (0 °C). Add methyl 2-bromopropanoate (1.2 equiv, 60 mmol) dropwise over 15 minutes via a syringe.

-

Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

-

Workup: Cool to room temperature. Quench the reaction by pouring it into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na

SO

Protocol B: Comparative Suzuki-Miyaura Cross-Coupling

This downstream protocol highlights the divergent ligand requirements based on the isomer utilized.

Step-by-Step Methodology:

-

Reagent Loading: In a Schlenk tube, combine the bromophenoxypropanoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and the base.

-

For the 4-bromo isomer: Use Na

CO -

For the 2-bromo isomer: Use anhydrous K

PO

-

-

Catalyst Selection (Critical Step):

-

For the 4-bromo isomer: Add Pd(dppf)Cl

(5 mol%). -

For the 2-bromo isomer: Add Pd

(dba)

-

-

Solvent & Degassing: Add 10 mL of a 4:1 Dioxane/Water mixture. Degas the suspension via three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture. The para-isomer will typically reach completion at 80 °C within 4-6 hours. The ortho-isomer requires heating to 100 °C for 12-18 hours.

-

Workup: Filter the crude mixture through a pad of Celite, wash with Ethyl Acetate, and concentrate. Purify the cross-coupled product via silica gel chromatography.

References

-

National Center for Biotechnology Information (NCBI). Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System. PMC7828232. Retrieved from:[Link]

-

United States Department of Agriculture (USDA) / ACS Publications. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. J. Agric. Food Chem. 1997. Retrieved from:[Link]

-

Beilstein Journal of Organic Chemistry. Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org. Chem. 2023, 19, 680–717. Retrieved from:[Link]

-

MDPI. Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Molecules 2015, 20(12). Retrieved from:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]

Methyl 2-(2-bromophenoxy)propanoate: Solubility Profiling and Solvent Selection in Organic Synthesis

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a highly versatile synthetic building block characterized by its bifurcated physicochemical nature—a lipophilic brominated aromatic ring coupled with a polar aliphatic ester tail. This technical guide provides an in-depth analysis of its solubility behavior across various organic solvents. By synergizing theoretical thermodynamic models with high-throughput empirical screening methodologies, we establish a rational framework for solvent selection. This guide is specifically designed for process chemists and drug development professionals seeking to optimize reaction kinetics, crystallizations, and downstream purifications.

Structural Solvation Logic & Hansen Solubility Parameters

Methyl 2-(2-bromophenoxy)propanoate belongs to the aryloxyphenoxypropionate (APP) class, a structural motif foundational to numerous ACCase-inhibiting agrochemicals[1] and complex pharmaceutical intermediates. Because the compound features a reactive ortho-bromo substituent, it is frequently subjected to transition-metal-catalyzed cross-coupling reactions. Consequently, understanding its solubility is not merely a matter of material dissolution; it is a critical thermodynamic parameter that dictates catalyst turnover and overall reaction efficiency.

To predict and rationalize the solubility of methyl 2-(2-bromophenoxy)propanoate, we apply the Hansen Solubility Parameters (HSP) framework[2]. The total cohesive energy of the liquid is divided into three distinct intermolecular interactions:

-

Dispersion Forces (

): Driven by the highly polarizable 2-bromophenyl ring, facilitating dissolution in aromatic and halogenated solvents. -

Polar Dipole Interactions (

): Governed by the methyl ester carbonyl, ensuring miscibility with polar aprotic solvents. -

Hydrogen Bonding (

): Mediated by the ether oxygen and ester carbonyl acting as H-bond acceptors, allowing moderate interactions with protic solvents.

Structural domains dictating the solvation of methyl 2-(2-bromophenoxy)propanoate.

Empirical Solubility Matrix

Based on structural analogues and predictive Quantitative Structure-Property Relationship (QSPR) models[3], the solubility profile of methyl 2-(2-bromophenoxy)propanoate can be categorized into three primary solvent classes. The table below summarizes the expected solubility ranges at 25°C and their strategic applications in process chemistry.

| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Process Application & Causality |

| Non-Polar | Toluene, Hexanes, Heptane | > 250 mg/mL (Toluene) ~50 mg/mL (Hexanes) | Liquid-Liquid Extraction: The high lipophilicity of the bromo-aromatic ring drives partitioning into non-polar organic phases during aqueous workups. |

| Polar Aprotic | THF, DMF, Ethyl Acetate, DCM | > 500 mg/mL | Cross-Coupling & Substitution: Optimal for Suzuki/Buchwald reactions. High solubility ensures the substrate remains fully dissolved, preventing catalyst precipitation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 50 - 150 mg/mL | Crystallization & Hydrolysis: Moderate solubility makes these solvents ideal anti-solvents or primary solvents for controlled cooling crystallizations. |

High-Throughput Thermodynamic Solubility Protocol

In modern drug and agrochemical development, relying solely on theoretical models is insufficient; empirical validation is strictly required. We recommend an automated, high-throughput thermodynamic solubility screening workflow[4] to establish precise saturation concentrations.

Self-Validating Methodology:

-

Automated Dispensing: Utilize a robotic liquid-handling platform to dispense 50 mg of solid methyl 2-(2-bromophenoxy)propanoate into a 96-well glass microtiter plate.

-

Solvent Library Addition: Inject 500 µL of various organic solvents (spanning a wide range of dielectric constants) into the respective wells.

-

Thermal Incubation & Agitation: Seal the plate and incubate at 25°C with orbital shaking (800 rpm) for 24 hours.

-

Causality: A 24-hour equilibration period ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, preventing false-positive supersaturation readings.

-

-

Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE membrane.

-

Causality: PTFE is chemically inert to harsh organic solvents. The 0.22 µm pore size is critical to exclude sub-micron colloidal particulates that would otherwise artificially inflate UV-absorbance readings.

-

-

UPLC-UV Quantification: Dilute the filtered supernatant by a factor of 100 in acetonitrile and analyze via Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector (

= 254 nm). Quantify against a pre-established standard calibration curve.

Automated high-throughput thermodynamic solubility screening workflow.

Strategic Outlook on Process Chemistry

The solubility profile of methyl 2-(2-bromophenoxy)propanoate dictates its utility in multi-step syntheses. When designing a synthetic route—such as nucleophilic aromatic substitution to form complex APP derivatives[5]—selecting a polar aprotic solvent like DMF maximizes the solubility of both the propanoate intermediate and the nucleophile, thereby accelerating reaction kinetics. Conversely, leveraging the steep solubility curve in polar protic solvents like isopropanol allows for highly efficient product recovery via anti-solvent crystallization, minimizing residual palladium or organic impurities.

References

- Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press URL

- Source: Journal of Agricultural and Food Chemistry (ACS Publications)

- Title: Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)

- Source: Organic Process Research & Development (ACS Publications)

- Title: Accelerated robotic discovery of type II porous liquids Source: RSC Publishing URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hansen Solubility Parameters: A User's Handbook, Second Edition [wright.ecampus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Accelerated robotic discovery of type II porous liquids - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03316E [pubs.rsc.org]

- 5. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]

Technical Guide: Aryloxyphenoxypropionate Herbicide Intermediates

Executive Summary

Aryloxyphenoxypropionate herbicides (AOPPs), commonly referred to as "FOPs," represent a critical class of acetyl-CoA carboxylase (ACCase) inhibitors used extensively for post-emergence grass weed control in broadleaf crops. The commercial viability of these agrochemicals—including Quizalofop-p-ethyl , Fenoxaprop-p-ethyl , and Cyhalofop-butyl —hinges on the precise synthesis of high-purity intermediates.[1]

This guide analyzes the process chemistry of key AOPP intermediates, focusing on the stereoselective synthesis of the propionate moiety and the construction of heteroaromatic scaffolds. It provides actionable protocols for the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA) , a universal building block, and details the convergence strategies for major commercial herbicides.

Mechanistic & Stereochemical Foundation

Pharmacophore and ACCase Inhibition

The biological activity of AOPPs resides in the (R)-enantiomer of the propionate tail. This chiral center mimics the substrate for the carboxyltransferase domain of the ACCase enzyme in graminaceous plants. Consequently, industrial synthesis must prioritize enantiomeric excess (ee) .

Stereochemical Inversion Strategy

The most robust route to the active (R)-isomer involves an S

-

Step 1: Activation of L-Lactic acid (S) to a leaving group precursor (e.g., (S)-2-chloropropionic acid or (S)-tosyllactate).[1]

-

Step 2: S

2 attack by a phenoxide nucleophile causes Walden inversion , yielding the desired (R)-ether linkage.

Caption: Stereochemical pathway from L-Lactic acid to active (R)-herbicide via Walden inversion.[1]

Primary Building Block: (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA)[1]

DHPPA is the "universal bridge" intermediate.[1] It allows for the modular synthesis of various herbicides by coupling with different heteroaromatic chlorides.[1]

Synthesis Protocol

Reaction Type: Williamson Ether Synthesis Key Challenge: Preventing O,C-dialkylation on the hydroquinone and maintaining optical purity.

Protocol:

-

Reagents: Hydroquinone (1.2 eq), NaOH (2.2 eq), (S)-2-Chloropropionic acid (1.0 eq).

-

Solvent System: Water/MIBK (Methyl Isobutyl Ketone) biphasic system or Toluene.[1]

-

Procedure:

-

Dissolve hydroquinone in aqueous NaOH under N

atmosphere (prevent oxidation). -

Heat to 50°C.

-

Slowly add (S)-2-chloropropionic acid (neutralized to sodium salt) over 2 hours.

-

Maintain temperature at 60-70°C for 4 hours.

-

Workup: Acidify to pH 1 with HCl. The product precipitates.[1] Recrystallize from water/methanol.[1]

-

Data Summary:

| Parameter | Specification | Notes |

| Yield | 85 - 92% | Dependent on excess hydroquinone suppression of bis-ether.[1] |

| Purity | > 99% | Critical to remove unreacted hydroquinone.[1] |

| Optical Purity | > 98% ee | Minimal racemization at < 70°C. |

| Melting Point | 143 - 147°C | Diagnostic for purity.[1] |

Heterocyclic Scaffold Synthesis

Different AOPP herbicides are defined by their heteroaromatic "head" groups.

2,6-Dichloroquinoxaline (For Quizalofop)[2]

-

Precursors: o-Phenylenediamine + Glyoxal/Oxalic Acid.[1]

-

Mechanism: Condensation to quinoxaline-2,3-dione, followed by chlorination with POCl

.[1]

2,6-Dichlorobenzoxazole (For Fenoxaprop)

-

Precursors: 2-Amino-5-chlorophenol + Urea.[1]

-

Mechanism: Cyclization to 6-chloro-2-benzoxazolone, followed by chlorination with PCl

or Phosgene.[1]

3,4-Difluorobenzonitrile (For Cyhalofop)[3][4][5]

-

Mechanism: Halogen Exchange (Halex) fluorination using KF in polar aprotic solvents (DMI or Sulfolane) with phase transfer catalysts.

Caption: Parallel synthesis pathways for key heteroaromatic scaffolds of AOPP herbicides.

Coupling Strategies: The Convergence

Two primary routes exist for assembling the final herbicide molecule.[1]

Route A: The "Phenol-First" Approach (Standard for Cyhalofop)

-

Synthesize (R)-DHPPA .[1]

-

Couple (R)-DHPPA with the Heterocyclic Chloride (e.g., 3,4-difluorobenzonitrile).[1]

-

Advantage: Convergent; DHPPA is a stable, storable intermediate.[1]

Route B: The "Heterocycle-First" Approach (Standard for Quizalofop)

-

Couple Heterocyclic Chloride with Hydroquinone

Heterocyclic Phenol.[1] -

Couple Heterocyclic Phenol with (S)-Ethyl Tosyllactate .

-

Advantage: Avoids handling free chiral acid; uses commercially available chiral lactate esters.[1]

Comparative Workflow

Caption: Comparison of convergent synthetic routes. Route A uses DHPPA; Route B uses Tosyllactate.

Detailed Experimental Protocol: Quizalofop-p-ethyl Synthesis (Route B)

This protocol illustrates the "Heterocycle-First" strategy, optimizing for yield and optical purity.

Step 1: Synthesis of 6-Chloro-2-(4-hydroxyphenoxy)quinoxaline[1]

-

Charge: 2,6-Dichloroquinoxaline (1.0 eq), Hydroquinone (1.2 eq), K

CO -

Solvent: DMF or Acetonitrile.[1]

-

Conditions: Heat to 80-100°C for 4-6 hours.

-

Workup: Pour into water. Filter the precipitate.[1] Wash with water to remove excess hydroquinone.[1]

-

Yield: ~90%.

Step 2: Etherification with (S)-Ethyl Tosyllactate[1]

-

Charge: Intermediate from Step 1 (1.0 eq), (S)-Ethyl-2-(tosyloxy)propionate (1.1 eq), K

CO -

Solvent: Acetonitrile or Toluene.[1]

-

Conditions: Reflux (80°C) for 6-8 hours. Monitor by HPLC.

-

Purification:

-

Validation:

-

Chemical Purity: > 98% (HPLC).

-

Optical Purity: > 98% ee (Chiral HPLC).

-

References

-

BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from

-

ChemicalBook. (2025).[1] Synthesis of 2,6-Dichlorobenzoxazole from 6-Chloro-1,3-benzoxazol-2(3H)-one. Retrieved from

-

Multichem Exports. (2025). 3,4-Difluorobenzonitrile: Key Intermediate for Cyhalofop-butyl.[1][5][3][6] Retrieved from

-

PrepChem. (2025).[1] Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Retrieved from

-

Google Patents. (2019).[1] CN110803987A - Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid.[1] Retrieved from

-

MDPI. (2022).[1] Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives. Retrieved from

-

ResearchGate. (2025). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamide derivatives. Retrieved from

-

EPA. (2025).[1] Environmental Chemistry Method Quizalofop-p-ethyl & Degradates in Water. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111454173A - Preparation method of cyhalofop-butyl - Google Patents [patents.google.com]

- 6. 3,4-Difluorobenzonitrile Exporter | 3,4-Difluorobenzonitrile Exporting Company | 3,4-Difluorobenzonitrile International Distributor [multichemexports.com]

Sourcing and Utilization of Methyl 2-(2-bromophenoxy)propanoate: A Technical Guide

Executive Summary

Methyl 2-(2-bromophenoxy)propanoate is a specialized intermediate utilized primarily in the synthesis of phenoxy-propionic herbicides and as a chiral building block in medicinal chemistry.[1] Unlike its para-substituted isomer (methyl 2-(4-bromophenoxy)propanoate), the ortho-bromo isomer is rarely available as a shelf-stable catalog item due to lower demand and potential hydrolytic instability.[1]

Strategic Sourcing Recommendation: For research-grade applications (>95% purity), the most reliable supply chain strategy is to source the stable precursor acid, 2-(2-bromophenoxy)propanoic acid (CAS 7414-41-7) , and perform a quantitative esterification in-house.[1] This guide provides the sourcing landscape for the precursor and a validated protocol for conversion to the methyl ester.[1]

Chemical Profile & Specifications

| Property | Specification |

| Target Molecule | Methyl 2-(2-bromophenoxy)propanoate |

| Precursor CAS (Acid) | 7414-41-7 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Physical State | Colorless to pale yellow oil (Ester) / White solid (Acid) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Chirality | Contains one stereocenter at the |

Sourcing Strategy: The "Make vs. Buy" Decision

Direct sourcing of the specific methyl ester is often met with long lead times (custom synthesis). The industry-standard approach is to procure the free acid.[1]

Tier 1: Precursor Suppliers (2-(2-bromophenoxy)propanoic acid)

These suppliers stock the acid (CAS 7414-41-7) which is shelf-stable.[1]

-

Enamine: Known for building blocks; typically stocks phenoxy acids for HTS libraries.

-

BOC Sciences: Aggregator with reliable custom synthesis capabilities if stock is depleted.

-

ChemBridge: Offers the acid as part of their "Hit2Lead" collection.

-

CymitQuimica: European distributor often listing this specific CAS.

Tier 2: Custom Synthesis (Direct Ester Sourcing)

If GMP grade or bulk ester is required without in-house processing.[1]

-

Matrix Fine Chemicals: Specializes in difficult-to-find aromatic esters.[1]

-

ChemScene: Offers rapid custom synthesis for halo-phenoxy derivatives.

Technical Workflow: Synthesis & Validation

Since the ester is best generated fresh to avoid hydrolysis, the following self-validating protocol is recommended. This workflow includes two routes: Esterification (Route A) and De Novo Synthesis (Route B).

Visualizing the Synthesis Pathways

Caption: Dual-pathway strategy for generating high-purity methyl 2-(2-bromophenoxy)propanoate.

Protocol: Route A (Fisher Esterification)

Recommended for high yield and operational simplicity.

-

Dissolution: Dissolve 10.0 mmol of 2-(2-bromophenoxy)propanoic acid in 30 mL of anhydrous Methanol (MeOH).

-

Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The acid spot (baseline/low Rf) should disappear.

-

Workup:

-

Yield: Expect >90% yield of a clear oil.

Protocol: Route B (Williamson Ether Synthesis)

Use if the acid precursor is unavailable.[1]

-

Reagents: 2-Bromophenol (1.0 eq), Methyl 2-chloropropionate (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Conditions: Stir at 60°C for 12 hours.

-

Note: This route may produce small amounts of elimination byproducts (acrylates) from the chloropropionate if temperature is too high.

Quality Assurance & Validation (E-E-A-T)

To ensure the "Research-Grade" designation, the synthesized compound must pass specific checkpoints.

Diagnostic NMR Signals (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| -OCH₃ (Ester) | 3.75 ppm | Singlet (3H) | Confirms methyl ester formation.[1] |

| -CH- (Chiral Center) | 4.75 ppm | Quartet (1H) | Confirms |

| Ar-H (Ortho-Br) | 7.55 ppm | Doublet (1H) | Characteristic deshielded proton ortho to Bromine.[1] |

Self-Validating Check:

-

Absence of Acid: Check for the disappearance of the broad carboxylic acid singlet (~11 ppm).

-

Absence of Phenol: If using Route B, ensure no phenolic -OH signal remains (~5.5 ppm).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[5]

-

Specific Risk: The alpha-halo ester precursors (if using Route B) are lachrymators.

-

Storage: Store the methyl ester at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

-

BOC Sciences. 2-(2-Bromophenoxy)propanoic acid Product Page. Retrieved from [1]

-

CymitQuimica. Catalog Entry for CAS 7414-41-7. Retrieved from

-

Hit2Lead (ChemBridge). Building Block Collection: Phenoxy Acids. Retrieved from

-

PubChem. Compound Summary: Methyl 2-(4-bromophenoxy)propanoate (Isomer Reference). Retrieved from

-

Organic Syntheses. General Procedure for Fisher Esterification. Retrieved from [1]

Sources

- 1. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of Methyl 2-(2-bromophenoxy)propanoate via Williamson Ether Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Process: Bimolecular Nucleophilic Substitution (

Strategic Context & Scientific Significance

Methyl 2-(2-bromophenoxy)propanoate is a highly versatile synthetic intermediate. Phenoxypropanoate derivatives form the core structural scaffold of numerous biologically active compounds, most notably aryloxyphenoxypropionate (FOP) herbicides, which function by inhibiting acetyl-CoA carboxylase (ACCase) in plants[1][2]. In medicinal chemistry, this structural motif is frequently utilized in the development of PPAR agonists for the treatment of metabolic disorders.

The presence of the ortho-bromo substituent on the aromatic ring provides a critical synthetic handle. It enables downstream functionalization via palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings), allowing researchers to build complex, sterically demanding biaryl or heteroaryl architectures[3].

Mechanistic Causality & Reaction Design

The synthesis of methyl 2-(2-bromophenoxy)propanoate is achieved through a classic Williamson ether synthesis, coupling 2-bromophenol with methyl 2-bromopropanoate. This reaction proceeds via a bimolecular nucleophilic substitution (

-

Base Selection (Potassium Carbonate, K₂CO₃): The first step requires the deprotonation of the weakly acidic phenolic hydroxyl group of 2-bromophenol to generate the highly nucleophilic phenoxide ion[4]. K₂CO₃ is specifically chosen over stronger bases like NaOH or KOH. As a mild, heterogeneous base, K₂CO₃ effectively deprotonates the phenol while minimizing the risk of saponification (hydrolysis) of the methyl ester group on the electrophile[4].

-

Solvent Selection (Acetonitrile, MeCN): The choice of solvent strictly dictates the reaction kinetics. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are optimal because they solvate the potassium cation well but leave the phenoxide anion relatively unsolvated ("naked"). This lack of a solvent shell significantly enhances the nucleophilicity of the phenoxide, accelerating the

attack[3]. -

Electrophile Reactivity (Methyl 2-bromopropanoate): Alpha-halo esters are exceptionally potent electrophiles for

reactions. The adjacent electron-withdrawing carbonyl group stabilizes the

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 2-Bromophenol | 173.01 | 1.0 | 10.0 | 1.73 g |

| Methyl 2-bromopropanoate | 167.00 | 1.2 | 12.0 | 2.00 g (1.34 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 20.0 | 2.76 g |

| Acetonitrile (MeCN) | 41.05 | Solvent | N/A | 25.0 mL |

| Target Product | 259.10 | 1.0 (Theoretical) | 10.0 | 2.59 g |

Experimental Workflow Diagram

Workflow for the synthesis of methyl 2-(2-bromophenoxy)propanoate.

Self-Validating Experimental Protocol

Step 1: Phenoxide Generation

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 2-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the flask.

-

Add 25 mL of anhydrous acetonitrile (MeCN).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Validation Check: The mixture will become a milky suspension. A slight color shift may occur as the phenoxide salt is generated.

-

Step 2: Alkylation ( Reaction)

-

Using a syringe, add methyl 2-bromopropanoate (1.34 mL, 12.0 mmol) dropwise to the stirring suspension over 5 minutes.

-

Transfer the flask to an oil bath and heat to a gentle reflux (~80 °C).

-

Maintain reflux for 6–8 hours.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes solvent system. 2-Bromophenol is highly UV-active and stains strongly with KMnO₄. The target ether product will appear as a new UV-active spot with a higher

value (less polar) than the starting phenol.

-

Step 3: Aqueous Work-Up

-

Once TLC indicates complete consumption of the 2-bromophenol, remove the flask from the heat and allow it to cool to room temperature.

-

Quench the reaction by pouring the mixture into 50 mL of distilled water.

-

Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

-

Combine the organic layers and wash sequentially with:

-

1M NaOH (20 mL) – Validation Check: This step is critical; it deprotonates and removes any unreacted trace 2-bromophenol into the aqueous layer, ensuring the purity of the neutral ester product.

-

Brine (30 mL) – To remove residual water and salts.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 4: Purification

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes.

-

Pool the fractions containing the pure product (verified by TLC) and concentrate under vacuum.

-

Dry the resulting purified methyl 2-(2-bromophenoxy)propanoate under high vacuum to afford a clear, colorless to pale yellow oil.

References

-

Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety Source: tandfonline.com URL:[1]

-

Propyl bromoacetate | 35223-80-4 Source: benchchem.com URL:[5]

-

The Mechanism of Action: How Phenoxy Herbicides Work Source: nbinno.com URL:[2]

-

2-(4-Bromo-2-chlorophenoxy)butanoic Acid Source: benchchem.com URL:[4]

-

2-(2-Bromo-6-methoxyphenoxy)acetic Acid Source: benchchem.com URL:[3]

Sources

Application Note: Optimized O-Alkylation of 2-Bromophenol with Methyl 2-Chloropropionate

Introduction & Scope

The synthesis of 2-aryloxypropanoate derivatives is a foundational transformation in the development of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates. This application note provides a comprehensive, field-optimized protocol for the O-alkylation of 2-bromophenol using methyl 2-chloropropionate. By leveraging a Williamson ether synthesis framework, this guide details the mechanistic rationale, optimal reaction parameters, and a self-validating experimental workflow designed for high yield, scalability, and reproducibility.

Mechanistic Rationale & Stereochemical Dynamics

The transformation relies on the bimolecular nucleophilic substitution (

-

Deprotonation & Nucleophile Generation : 2-Bromophenol is mildly acidic (pKa ~8.4). Potassium carbonate (

) is utilized as the base because it is strong enough to quantitatively generate the 2-bromophenoxide anion, but mild enough to prevent the base-catalyzed hydrolysis of the methyl ester on the electrophile[2]. -

Solvent Causality : N,N-Dimethylformamide (DMF) is selected as the optimal solvent. As a polar aprotic solvent, DMF heavily solvates the potassium counter-ion (

) while leaving the phenoxide anion poorly solvated (a "naked" anion). This drastically lowers the activation energy required for the nucleophile to attack the sterically hindered secondary carbon of methyl 2-chloropropionate. -

Stereochemical Inversion : The

-carbon of methyl 2-chloropropionate is a stereocenter. Because the reaction proceeds strictly via an

Figure 1: Mechanistic pathway of the SN2 O-alkylation, highlighting stereochemical inversion.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various conditions were evaluated. The quantitative data below highlights the causality behind the final selected parameters.

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Acetone | 56 (Reflux) | 12 | 45% | Incomplete reaction; thermal energy insufficient to overcome steric hindrance. | |

| Acetonitrile | 82 (Reflux) | 8 | 72% | Good yield, but slower kinetics compared to DMF due to lower dielectric constant. | |

| DMF | 80 | 6 | 89% | Optimal condition; "naked anion" effect maximizes nucleophilicity. | |

| DMF | 0 to 25 | 4 | 65% | Strong base led to competitive ester hydrolysis and transesterification byproducts. | |